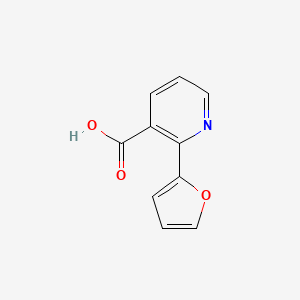

2-(Furan-2-yl)pyridine-3-carboxylic acid

Overview

Description

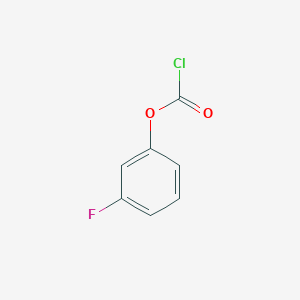

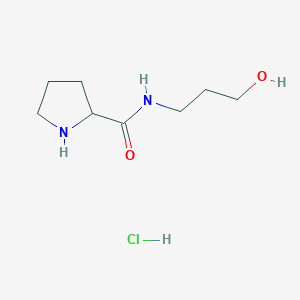

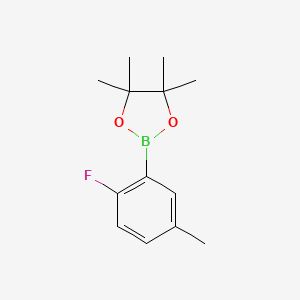

2-(Furan-2-yl)pyridine-3-carboxylic acid is a complex organic compound. It is derived from furan and pyridine, both of which are heterocyclic aromatic compounds .

Synthesis Analysis

The synthesis of 2-(Furan-2-yl)pyridine-3-carboxylic acid involves complex chemical reactions. Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis . Furan platform chemicals (FPCs) are also used in the synthesis of such compounds .Molecular Structure Analysis

The molecular structure of 2-(Furan-2-yl)pyridine-3-carboxylic acid is complex and involves the fusion of furan and pyridine rings . The compound has a molecular weight of 189.17 .Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it can participate in multi-component reactions . It can also undergo oligomerization through the addition of its hydrated derivatives, leading to the formation of ether or ester bonds .Physical And Chemical Properties Analysis

2-(Furan-2-yl)pyridine-3-carboxylic acid is a solid compound with a molecular weight of 189.17 . It has a melting point of 226-227 degrees Celsius .Scientific Research Applications

-

Pyridine-2-carboxylic acid as a catalyst in chemical synthesis

- Application : Pyridine-2-carboxylic acid is used as an efficient catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones .

- Method : The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones .

- Results : The reaction yielded pyrazolo[3,4-b]quinolinones in excellent yield (84–98%). The electronic effect of the various substituents in aromatic rings indicated that the reaction proceeded through the carbocation intermediate .

-

Furan platform chemicals from biomass

- Application : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They are used in the manufacture of a wide range of compounds .

- Method : The manufacture and uses of FPCs involve a switch from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

- Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

-

Furan platform chemicals beyond fuels and plastics

- Application : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They are used in the manufacture of a wide range of compounds .

- Method : The manufacture and uses of FPCs involve a switch from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

- Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

-

Therapeutic advantages of Furan

- Application : Furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

- Method : Various methods of synthesis and application are used depending on the specific therapeutic advantage being targeted .

- Results : The results vary depending on the specific therapeutic advantage being targeted .

-

Bioactivity of Quinoline Heterocycles

- Application : Quinoline has been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

- Method : Various methods of synthesis and application are used depending on the specific bioactivity being targeted .

- Results : The results vary depending on the specific bioactivity being targeted .

-

Multi-Component Syntheses of Spiro [furan-2,3′-indoline]-3-carboxylate Derivatives Using Ionic Liquid Catalysts

- Application : The preparation of spiro [furan-2,3′-indoline]-3-carboxylate derivatives via a three-component reaction of anilines, isatins (N-alkyl-indoline-2,3-diones), and diethyl acetylenedicarboxylate .

- Method : The use of ultrasonic (US) irradiation led to the targeted products in high yields ranging from 80% to 98% .

- Results : Under the same conditions, the use of sulfuric acid and acetic acid as a Brønstedt catalyst did not yield the desired benchmark product .

-

Theoretical and molecular mechanistic investigations of novel (3-(furan …

- Application : Pyrazoles are nitrogen-containing heterocycles that play an important role in medicinal chemistry due to their wide range of biological applications .

- Method : Various methods of synthesis and application are used depending on the specific therapeutic advantage being targeted .

- Results : The results vary depending on the specific therapeutic advantage being targeted .

-

Harnessing Heterocycles: Fine-Tuning Furan-Pyridine Amidines for …

- Application : The quantum chemical insights around electronic properties supplement synthetic chemistry and biological screening as we seek to identify improved candidates with more favorable pharmacological profiles .

- Method : Various methods of synthesis and application are used depending on the specific therapeutic advantage being targeted .

- Results : The results vary depending on the specific therapeutic advantage being targeted .

properties

IUPAC Name |

2-(furan-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)7-3-1-5-11-9(7)8-4-2-6-14-8/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEUBVJVPKRIGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40686887 | |

| Record name | 2-(Furan-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40686887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-yl)pyridine-3-carboxylic acid | |

CAS RN |

1211533-05-9 | |

| Record name | 2-(Furan-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40686887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Aminomethyl-4h-benzo[1,4]oxazin-3-one hydrochloride](/img/structure/B1440868.png)

![1-[(4-Methyl-3-nitrophenyl)methyl]piperazine](/img/structure/B1440876.png)